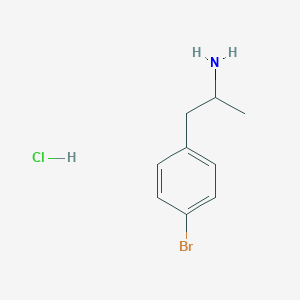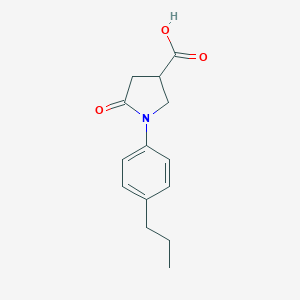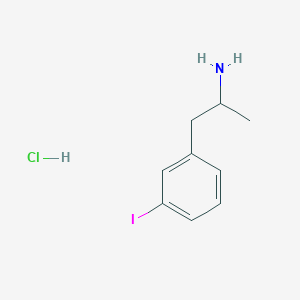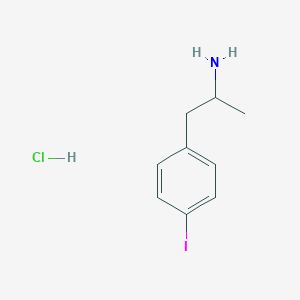
6-Trimethylsilylthio-9-trimethylsilylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trimethylsilylthio-9-trimethylsilylpurine is a compound that belongs to the class of purine derivatives. It is commonly used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of 6-Trimethylsilylthio-9-trimethylsilylpurine is not fully understood. However, it is believed to act as a nucleophilic reagent due to the presence of the thiol group. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects
6-Trimethylsilylthio-9-trimethylsilylpurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, indicating its potential as an anticancer agent. It has also been shown to possess antiviral activity against certain viruses, including HIV-1 and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Trimethylsilylthio-9-trimethylsilylpurine in lab experiments is its unique properties, which make it useful for a variety of applications. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be expensive to obtain, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 6-Trimethylsilylthio-9-trimethylsilylpurine in scientific research. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its mechanism of action and potential for use in cancer treatment. Additionally, it may have applications in the development of novel antiviral agents. Further research is also needed to explore its potential for use in other areas of scientific research.
Conclusion
In conclusion, 6-Trimethylsilylthio-9-trimethylsilylpurine is a compound with various applications in scientific research. Its unique properties and potential for use in a variety of experiments make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and potential for use in various applications.
Synthesis Methods
The synthesis of 6-Trimethylsilylthio-9-trimethylsilylpurine involves the reaction of 9-chloro-6-trimethylsilylpurine with trimethylsilyl thiolate in the presence of a base. This reaction results in the formation of 6-Trimethylsilylthio-9-trimethylsilylpurine, which can be purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
6-Trimethylsilylthio-9-trimethylsilylpurine has various applications in scientific research. It is commonly used as a precursor for the synthesis of other purine derivatives. It has also been used as a reagent for the determination of trace amounts of mercury in environmental samples. Additionally, it has been used in the synthesis of novel antiviral agents.
properties
IUPAC Name |
trimethyl-(9-trimethylsilylpurin-6-yl)sulfanylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4SSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXKXNUDPDVSOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN=C2S[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157397 |
Source


|
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trimethylsilylthio-9-trimethylsilylpurine | |
CAS RN |
132151-80-5 |
Source


|
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Trimethylsilylthio-9-trimethylsilylpurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

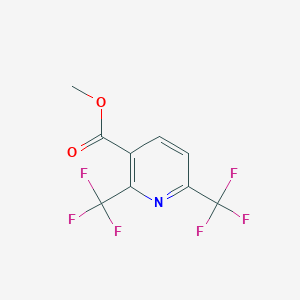

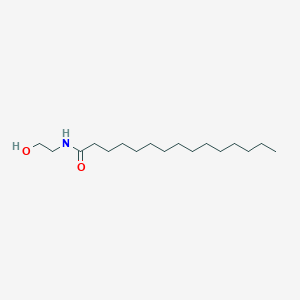

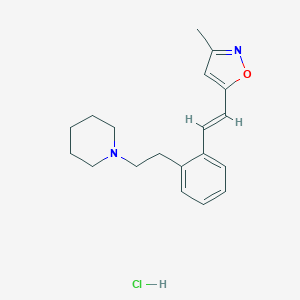
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)


